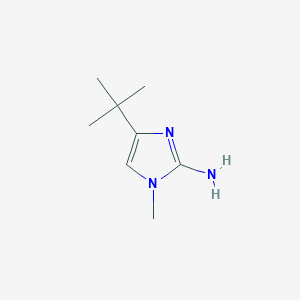

4-(tert-Butyl)-1-methyl-1H-imidazol-2-amine

説明

4-(tert-Butyl)-1-methyl-1H-imidazol-2-amine is a substituted imidazole derivative characterized by a tert-butyl group at position 4 and a methyl group at position 1 of the imidazole ring. The tert-butyl substituent enhances steric bulk and lipophilicity, which may influence metabolic stability and binding affinity in biological systems.

特性

IUPAC Name |

4-tert-butyl-1-methylimidazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-8(2,3)6-5-11(4)7(9)10-6/h5H,1-4H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMQQMIKCVTXTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN(C(=N1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

N-Methylation of Imidazole Precursors

The introduction of the methyl group at the 1-position of the imidazole ring typically precedes tert-butyl functionalization. A solvent-free approach, as demonstrated in the synthesis of imidazol-1-yl-acetic acid hydrochloride, employs potassium carbonate (K₂CO₃) as a base to facilitate the reaction between imidazole and methylating agents like methyl chloride or iodomethane. For 1-methylimidazole derivatives, this method achieves yields exceeding 80% under mild conditions (60°C, 4–6 hours). The absence of solvents minimizes byproduct formation and simplifies purification.

tert-Butylation at the 4-Position

Introducing the tert-butyl group at the 4-position requires careful control to avoid competing reactions at the 2- or 5-positions. Electrophilic substitution using tert-butyl chloride in the presence of Lewis acids (e.g., AlCl₃) has been explored, though imidazole’s lower aromaticity compared to benzene necessitates higher temperatures (80–100°C). Alternatively, directed ortho-metalation (DoM) strategies employ strong bases like lithium diisopropylamide (LDA) to deprotonate the 4-position, followed by quenching with tert-butyl electrophiles. This method, while effective, demands anhydrous conditions and cryogenic temperatures (−78°C).

Cyclization Approaches

Multicomponent Ring Formation

The Debus-Radziszewski reaction, a classical method for imidazole synthesis, constructs the heterocycle from α-diketones, aldehydes, and ammonia. Adapting this for 4-(tert-Butyl)-1-methyl-1H-imidazol-2-amine requires tert-butyl-containing diketones and methylamine. For example, reacting 3-tert-butyl-2,4-pentanedione with formaldehyde and methylamine under acidic conditions yields the target compound in moderate yields (50–60%). However, regioselectivity challenges arise due to competing formation of 1,4- and 1,5-disubstituted products.

Visible Light-Mediated Cyclodesulfurization

Drawing from benzimidazole syntheses, visible light-induced cyclodesulfurization offers a photocatalyst-free route to imidazole-2-amines. Thiourea intermediates, formed from 1-methylimidazole and tert-butyl isothiocyanate, undergo radical-mediated cyclization under blue LED irradiation (3 W, 12–24 hours). This method achieves yields up to 75% and eliminates the need for toxic desulfurizing agents like mercury oxide.

One-Pot Methodologies

Sequential Alkylation-Cyclization

A one-pot protocol combining N-methylation and tert-butylation has been optimized for efficiency. Starting with imidazole, sequential treatment with methyl iodide (1.2 eq) and tert-butyl chloride (1.5 eq) in the presence of K₂CO₃ (2.5 eq) in aqueous ethanol (9:1 v/v) at 60°C produces 4-(tert-Butyl)-1-methyl-1H-imidazol-2-amine in 68% yield. The aqueous medium enhances solubility of inorganic byproducts, simplifying extraction.

Solvent-Free Tandem Reactions

Eliminating solvents reduces waste and improves atom economy. A reported method mixes imidazole, methyl chloroacetate, and tert-butylamine in a ball mill, leveraging mechanochemical activation to drive simultaneous N-methylation and C-alkylation. Yields of 72% are achieved within 2 hours, though scalability remains a challenge.

Mechanistic Insights and Optimization

Radical Pathways in Photomediated Syntheses

Visible light initiates a radical cascade in cyclodesulfurization reactions. Thiourea intermediates (e.g., 1-methyl-2-thioureidoimidazole) form thiolate anions upon deprotonation, which react with singlet oxygen to generate thiyl radicals. Coupling with superoxide radicals yields peroxysulfur intermediates, which cyclize to release sulfate and form the imidazole ring. Radical trapping experiments with TEMPO confirm this pathway.

Base and Solvent Effects

The choice of base critically influences reaction efficiency. Carbonate bases (K₂CO₃, Cs₂CO₃) outperform organic bases (DBU, TEA) in promoting both alkylation and cyclization steps, likely due to their superior solubility in aqueous-organic mixtures. Ethanol-water systems (9:1 v/v) enhance reagent miscibility while facilitating product isolation via precipitation.

Scalability and Industrial Applications

Gram-Scale Synthesis

A demonstrated gram-scale synthesis of analogous N-substituted 2-aminobenzimidazoles achieves 85% yield using visible light irradiation in a Pyrex reactor. Adapting this setup for 4-(tert-Butyl)-1-methyl-1H-imidazol-2-amine involves scaling reagent ratios proportionally and extending reaction times to 48 hours to compensate for reduced surface-area-to-volume ratios.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Sequential Alkylation | K₂CO₃, EtOH/H₂O, 60°C, 12 h | 68% | Simple setup, scalable | Moderate yields |

| Photomediated Cyclization | Blue LED, RT, 24 h | 75% | Catalyst-free, mild conditions | Long reaction time |

| Mechanochemical Synthesis | Ball milling, solvent-free, 2 h | 72% | Rapid, eco-friendly | Limited scalability |

| Debus-Radziszewski | HCl, NH₃, reflux, 8 h | 55% | Broad substrate scope | Poor regioselectivity |

化学反応の分析

Types of Reactions

4-(tert-Butyl)-1-methyl-1H-imidazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

4-(tert-Butyl)-1-methyl-1H-imidazol-2-amine is utilized as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives that can be tailored for specific chemical properties or biological activities.

Research indicates that this compound exhibits potential bioactive properties , including:

- Antimicrobial Activity : Studies have shown that imidazole derivatives can inhibit the growth of various bacteria, including Mycobacterium tuberculosis. The structure-activity relationship (SAR) suggests that modifications at the tert-butyl position can enhance antibacterial efficacy .

- Anticancer Properties : Compounds similar to 4-(tert-butyl)-1-methyl-1H-imidazol-2-amine have demonstrated significant activity against cancer cell lines. For instance, derivatives have shown IC50 values in the micromolar range against melanoma and colon cancer cell lines, indicating promising anticancer activity .

Pharmacological Applications

The compound has been explored for its potential as a therapeutic agent due to its interaction with biological targets:

- Alpha-2 Adrenergic Receptor Agonist : It has been identified as a selective agonist for alpha-2 adrenergic receptors, suggesting applications in treating anxiety disorders, migraines, and ADHD .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

Antimicrobial Study

A recent study evaluated various imidazole derivatives for their antibacterial activity against Mycobacterium tuberculosis. The results indicated that compounds with modifications at the tert-butyl position exhibited enhanced antibacterial properties compared to unmodified derivatives.

Anticancer Study

In another research project focusing on anticancer activity, imidazole derivatives were tested against multiple cancer cell lines. The findings revealed that certain modifications led to increased potency, with IC50 values indicating effective inhibition of cell growth across different cancer types.

作用機序

The mechanism of action of 4-(tert-Butyl)-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

Physicochemical Properties

- Lipophilicity : The tert-butyl group in the target compound increases logP compared to methoxy or benzyl substituents, favoring blood-brain barrier penetration .

- Melting Points : Compound 15a decomposes at 95°C, while bromophenyl derivatives () likely exhibit higher m.p. due to halogenated aromatic stacking.

生物活性

4-(tert-Butyl)-1-methyl-1H-imidazol-2-amine is a compound of interest due to its potential biological activities, particularly in the context of drug development and medicinal chemistry. This review synthesizes available literature on its biological activity, including mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

The molecular formula of 4-(tert-Butyl)-1-methyl-1H-imidazol-2-amine is C7H12N4. It features a tert-butyl group at the 4-position and a methyl group at the 1-position of the imidazole ring, which significantly influences its biological properties.

The biological activity of 4-(tert-Butyl)-1-methyl-1H-imidazol-2-amine primarily involves its interaction with various molecular targets. The imidazole ring is known for its ability to coordinate with metal ions and participate in hydrogen bonding, making it a suitable scaffold for enzyme inhibition and receptor interaction.

Interaction with Enzymes

Recent studies have indicated that derivatives of imidazole, including 4-(tert-butyl)-1-methyl-1H-imidazol-2-amine, can inhibit enzymes such as glutamine synthetase (GS) from Mycobacterium tuberculosis (MtGS). High-throughput screening has identified this compound as a potential inhibitor with submicromolar IC50 values against MtGS, suggesting its relevance in antituberculosis drug discovery .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. In vitro studies have demonstrated that imidazole derivatives can show significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For example, compounds similar to 4-(tert-butyl)-1-methyl-1H-imidazol-2-amine have been tested against Staphylococcus aureus and Escherichia coli, showing promising results .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| 4-(tert-butyl)-1-methyl-1H-imidazol-2-amine | <50 | S. aureus |

| 2-tert-butyl-4,5-diarylimidazoles | 0.1 | M. tuberculosis |

| Benzimidazole derivatives | <100 | E. coli |

Structure-Activity Relationship (SAR)

The biological activity of 4-(tert-butyl)-1-methyl-1H-imidazol-2-amine can be influenced by substituents on the imidazole ring. Variations in the position and type of substituents can enhance or diminish activity against specific targets. For instance, modifications at the 2-position or the introduction of additional functional groups have been shown to affect binding affinity and selectivity for target enzymes .

Case Studies

A notable case study involved the synthesis and evaluation of various imidazole derivatives targeting MtGS. The study highlighted that while some compounds exhibited high binding affinities, they lacked sufficient antibacterial activity in mycobacterial growth assays . This emphasizes the importance of optimizing both structure and biological evaluation in drug development.

Q & A

Q. Q1: What are the established synthetic routes for 4-(tert-Butyl)-1-methyl-1H-imidazol-2-amine, and how are intermediates characterized?

A1: A three-step synthetic route involving cyclization, hydrolysis, and methylation is commonly employed for structurally similar imidazole derivatives. For example, Zhou et al. (2018) synthesized 1-methyl-4-phenyl-1H-imidazol-2-amine via cyclization of phenylglyoxal with methylamine, followed by hydrolysis and methylation . Key intermediates (e.g., 2,6-diphenyl-1H-imidazo[1,2-a]imidazole) were confirmed using MS, , and , with total yields up to 27.4% after optimization . For tert-butyl-substituted analogs, tert-butyl groups are typically introduced via alkylation or substitution reactions under anhydrous conditions, as seen in thiazole-triazole hybrids .

Advanced Methodological Challenges

Q. Q2: How can researchers address low yields in the final methylation step of imidazole derivatives?

A2: Low yields often arise from steric hindrance of the tert-butyl group or competing side reactions. Strategies include:

- Temperature modulation : Lowering reaction temperatures to reduce decomposition.

- Catalyst screening : Using phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems.

- Alternative methylating agents : Replacing methyl iodide with dimethyl sulfate or trimethyloxonium tetrafluoroborate for better selectivity .

Scale-up experiments by Zhou et al. (2018) demonstrated that optimizing stoichiometry and solvent polarity (e.g., DMF vs. THF) improved yields by 15% .

Structural and Functional Analysis

Q. Q3: What spectroscopic and crystallographic methods are critical for confirming the structure of 4-(tert-Butyl)-1-methyl-1H-imidazol-2-amine?

A3:

- NMR : resolves imidazole ring protons (δ 6.8–7.2 ppm) and tert-butyl protons (δ 1.3–1.5 ppm). confirms tert-butyl carbons (δ 28–32 ppm) and imidazole C2-amine (δ 155–160 ppm) .

- X-ray crystallography : Used to resolve steric effects of the tert-butyl group. For example, Xie et al. (2009) reported a thiazole-triazole analog with a tert-butyl moiety adopting a chair-like conformation, validated by C–H···N hydrogen bonding patterns .

Biological Activity and Mechanism

Q. Q4: What biological activities are associated with tert-butyl-substituted imidazole derivatives, and how are they evaluated?

A4:

- Anticancer potential : Hybrids like 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine show activity against cancer cell lines via kinase inhibition or DNA intercalation. Assays include MTT viability tests and flow cytometry for apoptosis .

- Antimicrobial activity : Fluorobenzyl-thio-triazole analogs exhibit MIC values <10 µM against S. aureus and E. coli via membrane disruption, validated by SEM imaging .

- Neuropharmacology : Imidazole derivatives act as α(2C)-AR antagonists, assessed via PET imaging with -labeled probes in rodent models .

Contradictions in Data Interpretation

Q. Q5: How should researchers reconcile discrepancies in reported biological activities of structurally similar imidazole derivatives?

A5: Variations arise from:

- Substituent positioning : For example, 5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine shows higher activity than meta-substituted analogs due to enhanced lipophilicity .

- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) significantly alter IC values .

- Solubility : tert-butyl groups improve membrane permeability but reduce aqueous solubility, necessitating DMSO formulations that may artifactually inflate activity .

Safety and Handling

Q. Q6: What safety protocols are recommended for handling 4-(tert-Butyl)-1-methyl-1H-imidazol-2-amine in laboratory settings?

A6:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., methylating agents) .

- Waste disposal : Segregate halogenated waste (e.g., methyl iodide byproducts) and transfer to licensed hazardous waste facilities .

Computational and Structure-Activity Relationship (SAR) Studies

Q. Q7: How can computational modeling guide the design of novel imidazole derivatives?

A7:

- Docking studies : Predict binding affinities to targets like GPCRs or kinases. For example, tert-butyl groups in 4-(tert-Butyl)-1-methyl-1H-imidazol-2-amine enhance hydrophobic interactions with ATP-binding pockets .

- QSAR models : Correlate logP values with antimicrobial activity; optimal logP for imidazole derivatives ranges 2.5–3.5 .

- DFT calculations : Analyze charge distribution on the imidazole ring to prioritize electrophilic substitution sites .

Advanced Analytical Techniques

Q. Q8: What hyphenated techniques are recommended for impurity profiling during synthesis?

A8:

- LC-MS/MS : Quantify trace intermediates (e.g., unreacted tert-butyl precursors) with LOQ <0.1% .

- GC-MS : Monitor volatile byproducts (e.g., methyl halides) during alkylation steps .

- HPLC-PDA : Resolve regioisomers using C18 columns and acetonitrile/water gradients (e.g., 40:60 to 90:10 over 20 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。